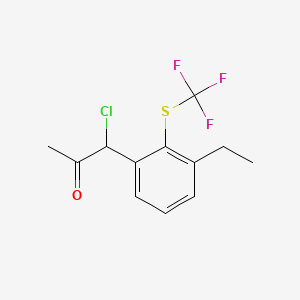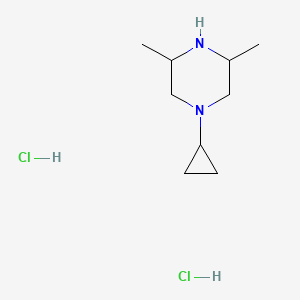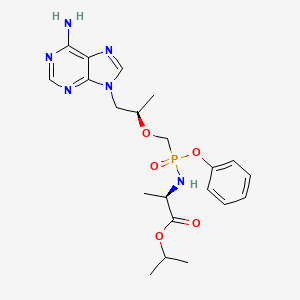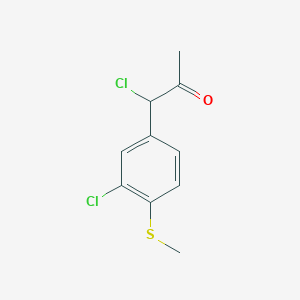
(R)-4-benzyl-3-((S)-2-methylpent-4-enoyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-benzyl-3-((S)-2-methylpent-4-enoyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms. They are known for their diverse applications in medicinal chemistry, particularly as antibiotics and chiral auxiliaries in asymmetric synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-benzyl-3-((S)-2-methylpent-4-enoyl)oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of benzylamine with (S)-2-methylpent-4-enoyl chloride in the presence of a base, followed by cyclization to form the oxazolidinone ring . Another approach involves the use of urea and ethanolamine reagents under microwave irradiation, which facilitates the formation of the oxazolidinone ring .
Industrial Production Methods
Industrial production of oxazolidinones often employs catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed N-arylation of oxazolidinones with aryl bromides has been reported to produce high yields of the desired compounds . Additionally, solvent-free conditions and the use of ionic liquids as catalysts have been explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
®-4-benzyl-3-((S)-2-methylpent-4-enoyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: N-arylation and other substitution reactions can introduce different substituents onto the oxazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for N-arylation, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation . Reaction conditions often involve mild temperatures and pressures to maintain the integrity of the oxazolidinone ring.
Major Products
The major products formed from these reactions are typically substituted oxazolidinones with varying functional groups, which can be further utilized in medicinal chemistry and other applications .
Aplicaciones Científicas De Investigación
®-4-benzyl-3-((S)-2-methylpent-4-enoyl)oxazolidin-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ®-4-benzyl-3-((S)-2-methylpent-4-enoyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex and thus inhibiting protein synthesis . This unique mechanism makes it effective against a wide range of Gram-positive bacteria .
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Sutezolid: An oxazolidinone under investigation for its potential to treat tuberculosis.
Uniqueness
®-4-benzyl-3-((S)-2-methylpent-4-enoyl)oxazolidin-2-one is unique due to its specific chiral configuration, which can provide higher selectivity and potency in its applications. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C16H19NO3 |
|---|---|
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
(4R)-4-benzyl-3-[(2S)-2-methylpent-4-enoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H19NO3/c1-3-7-12(2)15(18)17-14(11-20-16(17)19)10-13-8-5-4-6-9-13/h3-6,8-9,12,14H,1,7,10-11H2,2H3/t12-,14+/m0/s1 |
Clave InChI |
QWFHQCNYEQKNGE-GXTWGEPZSA-N |
SMILES isomérico |
C[C@@H](CC=C)C(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 |
SMILES canónico |
CC(CC=C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


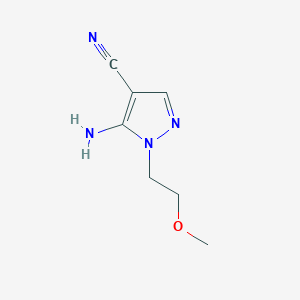

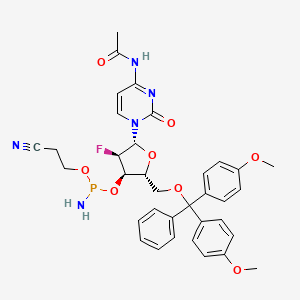
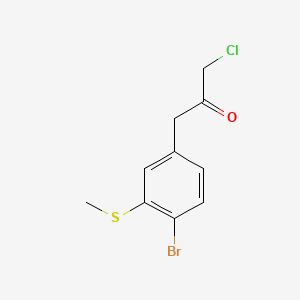
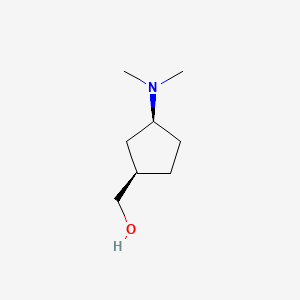
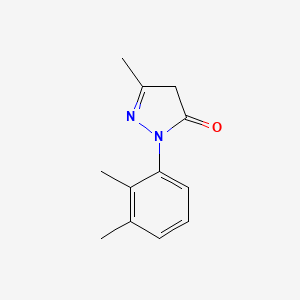

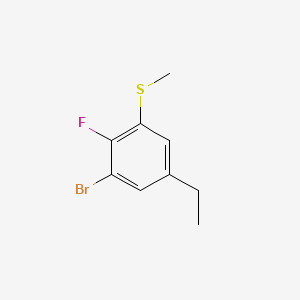
![2-Phenylspiro[3.3]heptane-2-carbonitrile](/img/structure/B14040591.png)
![2-Acetyl-8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B14040597.png)
